molecular formula C17H27NO4 B5053857 Diethyl 2-(5-piperidin-1-ylpent-3-yn-2-yl)propanedioate

Diethyl 2-(5-piperidin-1-ylpent-3-yn-2-yl)propanedioate

Cat. No.: B5053857
M. Wt: 309.4 g/mol
InChI Key: YTWOTOVXWQUSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(5-piperidin-1-ylpent-3-yn-2-yl)propanedioate is a complex organic compound that features a piperidine ring, an alkyne group, and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(5-piperidin-1-ylpent-3-yn-2-yl)propanedioate typically involves the alkylation of diethyl malonate with an appropriate alkyne and piperidine derivative. The reaction conditions often include the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with the alkyne-piperidine derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(5-piperidin-1-ylpent-3-yn-2-yl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkenes or alkanes.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Diethyl 2-(5-piperidin-1-ylpent-3-yn-2-yl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl 2-(5-piperidin-1-ylpent-3-yn-2-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity but lacking the piperidine and alkyne groups.

    Piperidine derivatives: Compounds with similar ring structures but different substituents.

    Alkyne-containing esters: Compounds with similar alkyne groups but different ester moieties.

Uniqueness

Diethyl 2-(5-piperidin-1-ylpent-3-yn-2-yl)propanedioate is unique due to its combination of a piperidine ring, an alkyne group, and a propanedioate moiety.

Properties

IUPAC Name

diethyl 2-(5-piperidin-1-ylpent-3-yn-2-yl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4/c1-4-21-16(19)15(17(20)22-5-2)14(3)10-9-13-18-11-7-6-8-12-18/h14-15H,4-8,11-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWOTOVXWQUSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C#CCN1CCCCC1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.